tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-18(2,3)24-17(23)19-14-8-10-22(11-9-14)16-12-13-6-4-5-7-15(13)20-21-16/h12,14H,4-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPQTIPOAWDCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C3CCCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the tetrahydrocinnoline moiety. The final step involves the addition of the tert-butyl carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can be employed to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Tetrahydrocinnolin vs. This difference may influence solubility, metabolic stability, and target engagement.
- Synthetic Complexity: The acetylated derivative is synthesized via straightforward acylation (Ac₂O, Et₃N), while introducing the tetrahydrocinnolin group likely requires more complex coupling or cyclization steps, such as palladium-catalyzed cross-coupling or reductive amination.
Spectroscopic and Analytical Data
Table 2: Comparative Spectroscopic Profiles
Key Observations :
- ¹H NMR: The tert-butyl group (δ ~1.43–1.44 ppm) is conserved across both compounds. The tetrahydrocinnolin moiety in the target compound would display distinct aromatic protons (δ ~6.90–7.10 ppm) and aliphatic protons from the saturated ring (δ ~2.50–3.20 ppm), absent in the acetylated analog.
- LCMS: The higher molecular weight of the target compound results in a larger m/z value (356.5 vs. 243.2), consistent with the addition of the tetrahydrocinnolin system.
Functional and Pharmacological Implications
- Acetylated Derivatives : Compounds like tert-butyl (1-acetylpiperidin-4-yl)carbamate are often intermediates in synthesizing bioactive molecules, such as the kinase inhibitor described in EP 4 219 465 A2 . The acetyl group is typically removed in later stages to expose a free amine for further functionalization.
- Tetrahydrocinnolin Derivatives: The bicyclic structure may confer improved binding to hydrophobic pockets in biological targets. For example, tetrahydrocinnolin-containing analogs in literature demonstrate enhanced selectivity for kinases like CDK2/9 due to optimized steric complementarity .
Biological Activity
Tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring and a tetrahydrocinnoline moiety. Its molecular formula is , with a molecular weight of approximately 280.38 g/mol. The structural features contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inflammatory Pathways : The compound potentially modulates inflammatory responses by inhibiting the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory cytokines such as IL-1β. This inhibition can lead to reduced pyroptosis in macrophages, a form of programmed cell death associated with inflammation .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA and VREfm. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
Biological Activity Data
The following table summarizes key biological activities observed in studies involving related compounds:
Case Studies
- Inflammasome Inhibition Study : A study assessed the ability of structurally related compounds to inhibit NLRP3 activity in THP-1 differentiated macrophages. Results indicated that certain derivatives significantly reduced IL-1β levels and cell death associated with pyroptosis when exposed to ATP stimulation .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of related piperidine derivatives against various bacterial strains. The results highlighted their strong bactericidal activity against resistant strains while showing selectivity for mammalian cells .
Q & A
Basic Synthesis and Characterization
Q1. What are the key synthetic strategies for preparing tert-butyl N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]carbamate, and how are intermediates characterized? Methodological Answer: The synthesis typically involves:
Coupling Reactions : Reacting 5,6,7,8-tetrahydrocinnolin-3-amine with piperidin-4-yl derivatives via reductive amination (e.g., using NaBH(OAc)₃ in dichloromethane) to form the piperidine-cinnoline core .
Carbamate Protection : Introducing the tert-butyl carbamate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
Purification : Column chromatography or recrystallization to isolate the product.
Characterization :
- NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, carbamate carbonyl at ~155 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₇N₃O₂: 318.2175) .
Advanced Structural Analysis
Q2. How can researchers resolve contradictions in reported spectroscopic data for this compound? Methodological Answer: Contradictions may arise from:
Stereochemical Variations : Use chiral HPLC or X-ray crystallography to confirm absolute configuration, especially if the piperidine or cinnoline moieties have stereocenters .
Solvent Effects : Re-run NMR in standardized solvents (e.g., CDCl₃ or DMSO-d₆) and compare with literature (e.g., PubChem data for analogous carbamates) .
Impurity Profiling : Employ LC-MS to detect side products (e.g., deprotected amines or oxidized cinnoline derivatives) .
Biological Target Identification
Q3. What experimental designs are recommended to elucidate the biological targets of this compound? Methodological Answer:
Radiolabeled Binding Assays : Incorporate ³H or ¹⁴C isotopes at the carbamate or cinnoline group to study receptor binding kinetics .
Proteomics : Use affinity chromatography with a biotinylated analog to pull down interacting proteins, followed by mass spectrometry .
Functional Assays : Test activity against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to piperidine-based neuromodulators .
Structure-Activity Relationship (SAR) Optimization
Q4. How can the carbamate and cinnoline groups be modified to enhance target selectivity? Methodological Answer:
Carbamate Replacements : Substitute tert-butyl with isopropyl or cyclopropyl groups to modulate steric bulk and lipophilicity (log P optimization) .
Cinnoline Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to enhance π-stacking with aromatic residues in enzyme active sites .
Piperidine Ring Functionalization : Add methyl or methoxy groups to improve metabolic stability (e.g., reduce CYP450-mediated oxidation) .
Computational Modeling
Q5. What in silico strategies predict the pharmacokinetic and pharmacodynamic profiles of this compound? Methodological Answer:
Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT₂A receptor) to predict binding modes. The tetrahydrocinnoline’s planar structure may favor aromatic interactions .
MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability (critical for CNS penetration) .
ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = ~65–80%) and BBB penetration (TPSA < 90 Ų favorable) .
Handling Data Discrepancies
Q6. How should researchers address conflicting reports on synthetic yields or biological activity? Methodological Answer:
Replication : Repeat synthesis using exact conditions (e.g., solvent purity, inert atmosphere) from the original protocol .
Orthogonal Assays : Validate biological activity with both cell-based (e.g., cAMP inhibition) and biochemical (e.g., enzyme inhibition) assays .
Safety and Handling
Q7. What safety protocols are essential for handling this compound in laboratory settings? Methodological Answer:
PPE : Use nitrile gloves, lab coat, and goggles due to potential irritancy (analogous carbamates show moderate skin/eye toxicity) .
Ventilation : Work in a fume hood to avoid inhalation of fine powders .
Waste Disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release of aromatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
